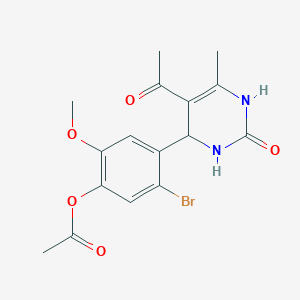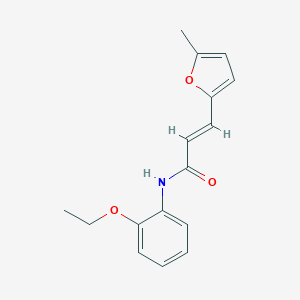![molecular formula C22H24Cl2N2O4 B443561 (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone]](/img/structure/B443561.png)
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] is a synthetic organic compound with the molecular formula C20H20Cl2N2O4 and a molecular weight of 423.299 g/mol . This compound is characterized by the presence of two 5-chloro-2-methoxybenzoyl groups attached to a piperazine ring, which is further substituted with two methyl groups.
Méthodes De Préparation
The synthesis of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,5-dimethylpiperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions .
Analyse Des Réactions Chimiques
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Applications De Recherche Scientifique
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
(2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] can be compared with other similar compounds such as:
1,4-Bis(2-methoxybenzoyl)-1,4-diazepane: This compound has a similar structure but with a diazepane ring instead of a piperazine ring.
N’-(5-chloro-2-methoxybenzoyl)isonicotinohydrazide: This compound contains a similar 5-chloro-2-methoxybenzoyl group but is attached to an isonicotinohydrazide moiety.
The uniqueness of (2,5-dimethylpiperazine-1,4-diyl)bis[(5-chloro-2-methoxyphenyl)methanone] lies in its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H24Cl2N2O4 |
|---|---|
Poids moléculaire |
451.3g/mol |
Nom IUPAC |
[4-(5-chloro-2-methoxybenzoyl)-2,5-dimethylpiperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H24Cl2N2O4/c1-13-11-26(22(28)18-10-16(24)6-8-20(18)30-4)14(2)12-25(13)21(27)17-9-15(23)5-7-19(17)29-3/h5-10,13-14H,11-12H2,1-4H3 |
Clé InChI |
UNKUVBAFSHOIDR-UHFFFAOYSA-N |
SMILES |
CC1CN(C(CN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)C(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
CC1CN(C(CN1C(=O)C2=C(C=CC(=C2)Cl)OC)C)C(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-CHLOROPHENOXY)-N-{6-[2-(4-CHLOROPHENOXY)ACETAMIDO]PYRIDIN-2-YL}ACETAMIDE](/img/structure/B443483.png)
![Methyl 2-[(2-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B443484.png)
![Methyl 4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B443485.png)
![1-[4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B443486.png)
![N-(3,5-dimethylphenyl)-5-[(2-methoxy-4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B443487.png)
![3-[4-(2-bromo-4-isopropoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B443488.png)
![N~1~,N~2~-bis[2-(3,4-dimethoxyphenyl)ethyl]phthalamide](/img/structure/B443489.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B443491.png)
![N-{4-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B443496.png)
![Diisopropyl 3-methyl-5-[(2-phenylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B443498.png)
![Methyl 4-(4-fluorophenyl)-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B443499.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B443501.png)
